molecular formula C22H23FN2O4S B2735760 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892784-39-3

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2735760
CAS No.: 892784-39-3
M. Wt: 430.49
InChI Key: ZPPYQWJDWZCIRY-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one: is a complex organic compound with a molecular formula of C22H23FN2O4S and a molecular weight of 430.49 . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the quinoline core to more oxidized derivatives.

  • Reduction: : Reduction of functional groups such as nitro groups to amines.

  • Substitution: : Replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Halogenated or alkylated quinolines.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of quinoline derivatives.

  • Medicine: : Investigating potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Research suggests that quinoline derivatives can bind to various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one: is unique due to its specific combination of substituents, which can affect its biological activity and chemical properties. Similar compounds include:

  • Quinoline: : The parent compound.

  • Chloroquine: : Used in malaria treatment.

  • Morpholine derivatives: : Known for their biological activity.

These compounds share structural similarities but differ in their substituents and resulting properties.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPYQWJDWZCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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